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Introduction

JZL195 is a potent and irreversible dual inhibitor of the primary enzymes responsible for the

degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol

lipase (MAGL).[1] By inhibiting these enzymes, JZL195 effectively increases the endogenous

levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[1] This elevation

of endocannabinoids has shown significant therapeutic potential in various pain models,

including those relevant to migraine.[1][2] In preclinical migraine research, JZL195 is utilized as

a pharmacological tool to investigate the role of the endocannabinoid system in migraine

pathophysiology and to evaluate the therapeutic efficacy of enhancing endocannabinoid

signaling.[3][4]

The primary animal model in which JZL195 has been studied for migraine-like pain is the

nitroglycerin (NTG)-induced hyperalgesia model in rats.[3][4] NTG is a well-established

migraine trigger in humans and induces a state of central and peripheral sensitization in

rodents, mimicking key features of a migraine attack.[5][6]

Mechanism of Action
JZL195's primary mechanism of action in mitigating migraine-like symptoms involves the

enhancement of the endocannabinoid system, which in turn modulates key pathways

implicated in migraine pathogenesis. The dual inhibition of FAAH and MAGL leads to an

accumulation of AEA and 2-AG.[1] These endocannabinoids are known to act on cannabinoid

receptors, primarily CB1 and CB2 receptors.[5] In the context of migraine, the activation of CB1
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receptors, which are abundantly expressed in the trigeminal nervous system, is thought to be a

key mediator of JZL195's analgesic effects.[3][7]

A significant downstream effect of enhanced endocannabinoid signaling is the modulation of

calcitonin gene-related peptide (CGRP), a neuropeptide that plays a crucial role in migraine

pathophysiology.[3][8][9] Studies have demonstrated that JZL195 administration leads to a

reduction in both serum levels of CGRP and the gene expression of CGRP in the trigeminal

ganglion and cervical spinal cord.[3][4] This suggests that JZL195 can attenuate the release

and synthesis of a key driver of migraine pain.

Signaling Pathway of JZL195 in Migraine Models
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Start of Experiment

NTG Administration (10 mg/kg, i.p.)

2-hour wait

JZL195 Administration (3 mg/kg, i.p.)

2-hour wait

Behavioral Testing

Open Field Test (10 min) Orofacial Formalin Test (45 min)

Sacrifice and Tissue Collection

Biochemical Analysis (CGRP levels)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an
Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

2. Inhibiting Endocannabinoid Hydrolysis as Emerging Analgesic Strategy Targeting a
Spectrum of Ion Channels Implicated in Migraine Pain [mdpi.com]

3. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an
Animal Model of Migraine [mdpi.com]

4. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an
Animal Model of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Enhancement of the endocannabinoid system through monoacylglycerol lipase inhibition
relieves migraine-associated pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

6. Inhibition of monoacylglycerol lipase: Another signalling pathway for potential therapeutic
targets in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. CGRP in Human Models of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

9. CGRP in Animal Models of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of JZL195 in Preclinical Migraine Research
Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608286#jzl195-application-in-migraine-research-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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